molecular formula C10H15N5O5 B12350309 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate

Cat. No.: B12350309
M. Wt: 285.26 g/mol
InChI Key: NRIXHUZYUYJQHR-XTXCTVFFSA-N
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Description

The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate is a nucleoside analog, specifically a derivative of guanine. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

Chemistry

In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of modified nucleosides and nucleotides .

Biology

In biological research, it is used to study DNA synthesis, repair, and replication. It is also employed in the development of antiviral and anticancer agents .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including its role in antiviral and anticancer therapies. It is used in the development of drugs targeting viral infections and cancer .

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly useful in antiviral and anticancer therapies, where it inhibits the replication of viral and cancerous cells .

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A similar compound with an additional hydroxyl group on the sugar moiety.

    Adenosine: Another nucleoside analog with a different base (adenine) instead of guanine.

    Cytidine: A nucleoside analog with cytosine as the base.

Uniqueness

The uniqueness of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one lies in its specific structure, which allows it to be incorporated into DNA and act as a chain terminator. This property makes it particularly valuable in antiviral and anticancer research .

Properties

Molecular Formula

C10H15N5O5

Molecular Weight

285.26 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-7,16-17H,1-2H2,(H2,11,14,18);1H2/t4-,5+,6+,7?;/m0./s1

InChI Key

NRIXHUZYUYJQHR-XTXCTVFFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)CO)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)CO)O.O

Origin of Product

United States

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